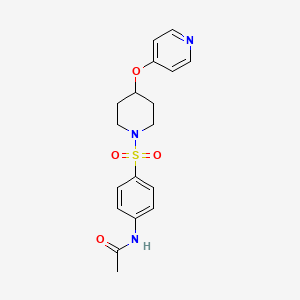

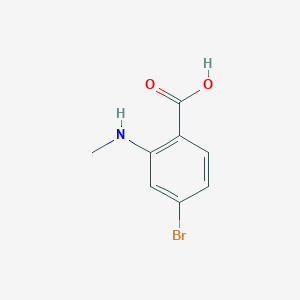

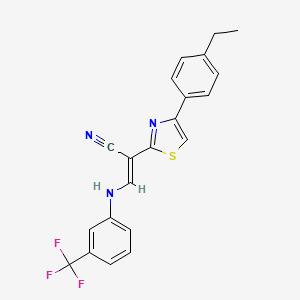

(1R*,4R*)-4-(3-Aminopyridin-2-ylamino)cyclohexanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1R*,4R*)-4-(3-Aminopyridin-2-ylamino)cyclohexanol, commonly known as JNJ-54452840, is a novel and potent inhibitor of the histone lysine demethylase KDM2A. KDM2A is a member of the Jumonji C (JmjC) domain-containing family of histone demethylases, which are involved in the regulation of gene expression by removing methyl groups from histone proteins. JNJ-54452840 has shown promising results in preclinical studies as a potential therapeutic agent for the treatment of cancer and other diseases.

Scientific Research Applications

Enantioselective Synthesis

- Enantioselective Addition of Diethylzinc to Aldehydes : This research explores the use of amino alcohols, similar in structure to (1R*,4R*)-4-(3-Aminopyridin-2-ylamino)cyclohexanol, as chiral ligands for the enantioselective addition of diethylzinc to benzaldehyde, producing various chiral secondary alcohols with high enantioselectivity (Asami et al., 2015).

Catalysis and Synthesis

- Synthesis of Dialkylaminopyridine Acylation Catalysts : Discusses the economical synthesis of dialkylaminopyridines, which are similar to the queried compound, and their application as catalysts in the acylation of hindered alcohols (Deratani et al., 1987).

Ring-Closing Metathesis

- Synthesis of Functionalized Cyclohexene Skeleton : This study demonstrates the diastereoselective synthesis of a functionalized cyclohexene skeleton, a structure related to the queried compound, using ring-closing metathesis and Grignard reactions (Cong & Yao, 2006).

Chemical Transformations

- Decarboxylation of α-Amino Acids : Research on the catalytic decarboxylation of α-amino acids to yield amino compounds, relevant to the structure and function of the queried compound (Hashimoto et al., 1986).

Synthesis of Diaminocyclohexanol Derivatives

- Asymmetric Synthesis of Diaminocyclohexanol : Discusses the hydroboration of bis[(S)-1-phenylethylamino]cyclohex-4-ene derivatives to yield diastereomeric mixtures of 3,4-diaminocyclohexanol derivatives, which are structurally related to the queried compound (Savoia et al., 2010).

Schiff Base Ligands and Metal Complexes

- Schiff Base Ligands and Metal Complexes : Investigates new Schiff base ligands derived from dialkylaminopyridine and their metal complexes, focusing on their catalytic, DNA binding, and antibacterial activities (El‐Gammal et al., 2021).

Application in Medicinal Chemistry

- Synthesis and Biological Evaluation of Compounds : Examines the synthesis of substituted cyclohexanol derivatives and their antimicrobial and antioxidant activities, highlighting potential applications in antibacterial and antifungal areas (Rusnac et al., 2020).

properties

IUPAC Name |

4-[(3-aminopyridin-2-yl)amino]cyclohexan-1-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3O/c12-10-2-1-7-13-11(10)14-8-3-5-9(15)6-4-8/h1-2,7-9,15H,3-6,12H2,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWSBSKBWIYGLQV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1NC2=C(C=CC=N2)N)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201236783 |

Source

|

| Record name | trans-4-[(3-Amino-2-pyridinyl)amino]cyclohexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201236783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1R*,4R*)-4-(3-Aminopyridin-2-ylamino)cyclohexanol | |

CAS RN |

1233955-66-2 |

Source

|

| Record name | trans-4-[(3-Amino-2-pyridinyl)amino]cyclohexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201236783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-morpholinyl)-4-(2-pyridinyl)-N-[3-(trifluoromethyl)phenyl]-1-pyrazolecarboxamide](/img/structure/B2396927.png)

![N-[1-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]azetidin-3-yl]-N,3,5-trimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B2396930.png)

![2-(8-chloro-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(3-fluorophenyl)acetamide](/img/structure/B2396939.png)

![Methyl 2'-amino-1-(4-chlorobenzyl)-6',7'-dimethyl-2,5'-dioxo-1,2,5',6'-tetrahydrospiro[indole-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate](/img/structure/B2396944.png)